An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine: A Core Scaffold in Modern Drug Discovery
Introduction: (2-Chloropyrimidin-5-yl)methanamine is a pivotal heterocyclic building block for researchers and scientists in the field of medicinal chemistry. Its structure, featuring a reactive chloropyrimidine core coupled with a nucleophilic aminomethyl side chain, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. The compound is most commonly handled as its hydrochloride salt to enhance stability and solubility.
Section 1: Chemical Identity and Core Properties
The fundamental characteristics of (2-Chloropyrimidin-5-yl)methanamine and its hydrochloride salt are crucial for its proper handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | (2-Chloropyrimidin-5-yl)methanamine | |
| CAS Number | 1289191-99-6 (for Hydrochloride Salt) | [1] |
| Molecular Formula | C₅H₆ClN₃ (Free Base) C₅H₇Cl₂N₃ (Hydrochloride Salt) | [2][3] |
| Molecular Weight | 143.57 g/mol (Free Base) 180.03 g/mol (Hydrochloride Salt) | [2] |
| Appearance | Inferred to be a solid at room temperature, potentially a light yellow to yellow crystalline powder. | [4] |
| Solubility | The hydrochloride salt is expected to be soluble in polar solvents such as water and DMSO. | [4][5] |
| PubChem CID | 86669511 (for Hydrochloride Salt) | [2] |
Section 2: Synthesis and Reaction Pathways
While specific, peer-reviewed protocols for the direct synthesis of (2-Chloropyrimidin-5-yl)methanamine are not extensively published, a logical and efficient synthetic route can be designed based on established pyrimidine chemistry. The most common strategies involve the reduction of a nitrile precursor or the functional group transformation of a more accessible starting material.
Plausible Synthetic Rationale: A highly effective approach begins with 2-chloro-5-cyanopyrimidine. This precursor is advantageous due to the cyano group's susceptibility to chemical reduction. The choice of reducing agent is critical; strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are standard methods for converting nitriles to primary amines. Catalytic hydrogenation offers a milder alternative, often yielding cleaner reactions with simpler workups.
Below is a proposed workflow for the synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride.
Experimental Protocol: Conceptual Reduction of 2-Chloro-5-cyanopyrimidine
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Setup: A reaction vessel is charged with 2-chloro-5-cyanopyrimidine and a suitable solvent (e.g., anhydrous THF for LiAlH₄ reduction or ethanol for catalytic hydrogenation).
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Reaction:
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For Hydrogenation: A catalyst such as Raney Nickel or Palladium on carbon is added, and the mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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For Hydride Reduction: The solution is cooled in an ice bath, and a solution of LiAlH₄ in THF is added dropwise. The reaction is then stirred at room temperature or gentle reflux until completion.
-
-
Workup: The reaction is carefully quenched. For hydrogenation, the catalyst is filtered off. For LiAlH₄, a standard Fieser workup (sequential addition of water, NaOH solution, and more water) is performed.
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Isolation (Free Base): The crude product is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
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Salt Formation: The isolated free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a stoichiometric amount of HCl (as a solution in ether or dioxane) is added to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Section 3: Applications in Research and Development
The primary utility of (2-Chloropyrimidin-5-yl)methanamine lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the realm of drug discovery.
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Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[6][7][8] The 2-chloro substituent serves as a convenient synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments to build a targeted inhibitor. The 5-aminomethyl group can be further functionalized or act as a key interaction point within the target protein's binding site. A recent study highlighted how 2,5-dichloropyrimidines can act as covalent inhibitors by reacting with cysteine residues in the MSK1 kinase domain.[9]
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Antiviral and Agrochemical Agents: Heterocyclic amines are foundational components in a wide range of bioactive compounds beyond oncology. The structural motif of a chloropyrimidine or chloropyridine is present in several commercial insecticides and antiviral agents.[5][10] For instance, the related intermediate 2-chloro-5-(chloromethyl)pyridine is a crucial precursor for the synthesis of neonicotinoid insecticides like Acetamiprid.[11][12] This underscores the broad potential of (2-Chloropyrimidin-5-yl)methanamine as a scaffold in various fields of chemical biology.
Section 4: Reactivity and Mechanistic Considerations
The chemical behavior of (2-Chloropyrimidin-5-yl)methanamine is governed by two primary functional groups: the chloro-substituted pyrimidine ring and the primary aminomethyl group.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards SNAr.[13] The electron-withdrawing nature of the ring nitrogens makes the C2 position electrophilic, facilitating attack by nucleophiles (e.g., amines, thiols, alcohols). This reaction is one of the most powerful tools for elaborating the core structure and is fundamental to its use in constructing libraries of potential drug candidates.[14][15]
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Nucleophilicity of the Amine: The primary amine of the aminomethyl group is a potent nucleophile. It can readily undergo a variety of standard amine reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Section 5: Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for (2-Chloropyrimidin-5-yl)methanamine hydrochloride is not publicly available in the search results[16], a hazard assessment can be reliably inferred from the SDS of structurally similar compounds like (2-Chloropyridin-4-yl)methanamine hydrochloride and (5-Chloropyrazin-2-yl)methanamine.[17][18]
GHS Hazard Classification (Anticipated)
| Hazard Class | Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT, Single Exposure | May cause respiratory irritation | H335 |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[17]
Conclusion
(2-Chloropyrimidin-5-yl)methanamine is a high-value chemical intermediate with significant applications in modern medicinal chemistry. Its dual reactivity allows for diverse synthetic modifications, making it an ideal scaffold for building targeted therapeutics, particularly kinase inhibitors. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the research and development of novel bioactive compounds.
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